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Compound of Interest

Compound Name:
4-Methoxybenzenesulfonyl

chloride

Cat. No.: B1212957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 4-

methoxybenzenesulfonamide with two common alternatives: benzenesulfonamide and 4-

methylbenzenesulfonamide. The data presented is intended to aid in the identification,

characterization, and quality control of these important chemical entities in a research and

development setting.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 4-

methoxybenzenesulfonamide and its analogs.

¹H NMR Spectroscopic Data
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Compound Solvent

Chemical Shift (δ) ppm,
Multiplicity, Coupling
Constant (J) Hz, Number of
Protons, Assignment

4-

Methoxybenzenesulfonamide
CDCl₃

7.74 (d, J = 8.8 Hz, 2H, Ar-H

ortho to SO₂NH₂), 6.88 (d, J =

8.4 Hz, 2H, Ar-H ortho to

OCH₃), 3.80 (s, 3H, OCH₃),

~7.3 (br s, 2H, SO₂NH₂)[1]

Benzenesulfonamide DMSO-d₆

7.85 (m, 2H, Ar-H ortho to

SO₂NH₂), 7.58 (m, 3H, Ar-H

meta and para to SO₂NH₂),

7.37 (s, 2H, SO₂NH₂)[2]

4-Methylbenzenesulfonamide CDCl₃

7.65 (d, J = 8.0 Hz, 2H, Ar-H

ortho to SO₂NH₂), 7.20 (d, J =

7.6 Hz, 2H, Ar-H ortho to CH₃),

2.36 (s, 3H, CH₃), ~7.0 (br s,

2H, SO₂NH₂)[1]

¹³C NMR Spectroscopic Data
Compound Solvent

Chemical Shift (δ) ppm,
Assignment

4-

Methoxybenzenesulfonamide
CDCl₃

163.1 (C-OCH₃), 130.5 (C-

SO₂NH₂), 129.5 (CH, Ar),

114.2 (CH, Ar), 55.6 (OCH₃)[1]

Benzenesulfonamide DMSO-d₆

~140 (C-SO₂NH₂), ~132 (CH,

Ar), ~129 (CH, Ar), ~126 (CH,

Ar)

4-Methylbenzenesulfonamide CDCl₃

143.7 (C-CH₃), 136.1 (C-

SO₂NH₂), 129.6 (CH, Ar),

127.3 (CH, Ar), 21.5 (CH₃)[1]
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FT-IR Spectroscopic Data
Compound Sample Prep.

Wavenumber (cm⁻¹),
Intensity, Assignment

4-

Methoxybenzenesulfonamide
KBr Wafer

~3300-3200 (s, br, N-H

stretch), ~3100-3000 (m, Ar C-

H stretch), ~1600, 1500 (s,

C=C stretch), ~1340 (s, asym.

SO₂ stretch), ~1160 (s, sym.

SO₂ stretch), ~1260 (s, C-O

stretch)[3]

Benzenesulfonamide KBr Pellet

~3330, 3250 (s, N-H stretch),

~3070 (m, Ar C-H stretch),

~1580, 1480 (m, C=C stretch),

~1330 (s, asym. SO₂ stretch),

~1160 (s, sym. SO₂ stretch)[4]

4-Methylbenzenesulfonamide KBr Pellet

~3340, 3250 (s, N-H stretch),

~3050 (m, Ar C-H stretch),

~2920 (w, CH₃ stretch), ~1595,

1490 (m, C=C stretch), ~1330

(s, asym. SO₂ stretch), ~1150

(s, sym. SO₂ stretch)

Mass Spectrometry Data (Electron Ionization)
Compound

Key m/z values, Relative Intensity,
Assignment

4-Methoxybenzenesulfonamide
187 [M]⁺, 171 [M-O]⁺, 155 [M-O₂]⁺, 108 [M-

SO₂NH]⁺, 77 [C₆H₅]⁺[3]

Benzenesulfonamide
157 [M]⁺, 141 [M-O]⁺, 93 [M-SO₂]⁺, 77

[C₆H₅]⁺[2]

4-Methylbenzenesulfonamide 171 [M]⁺, 155 [M-O]⁺, 91 [C₇H₇]⁺, 65 [C₅H₅]⁺[5]
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh 5-10 mg of the sulfonamide sample and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial.

Transfer: Filter the solution through a small plug of cotton or glass wool into a standard 5 mm

NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire ¹H and ¹³C NMR

spectra using standard instrument parameters. For ¹H NMR, a spectral width of 0-12 ppm is

typically sufficient. For ¹³C NMR, a spectral width of 0-200 ppm is generally used.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the

spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR
Method)

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total

Reflectance (ATR) crystal. This will be subtracted from the sample spectrum to remove

contributions from the instrument and environment.

Sample Application: Place a small amount of the solid sulfonamide sample directly onto the

ATR crystal.

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure

clamp to ensure good contact between the sample and the crystal.

Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically perform a background

subtraction. The resulting spectrum will be displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography for volatile samples.

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70

eV) in the ion source. This causes the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer (e.g.,

a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

UV-Vis Spectroscopy
Solvent Selection: Choose a solvent that dissolves the sulfonamide and is transparent in the

UV-Vis region of interest (typically 200-400 nm for aromatic compounds). Ethanol or

methanol are common choices.

Sample Preparation: Prepare a dilute solution of the sulfonamide in the chosen solvent. The

concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for the

most intense absorption band.

Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline

spectrum. This will be subtracted from the sample spectrum.

Data Acquisition: Fill a cuvette with the sample solution and place it in the

spectrophotometer. Record the UV-Vis spectrum over the desired wavelength range.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
Logical Workflow for Spectroscopic Characterization
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Caption: Workflow for the spectroscopic characterization of sulfonamides.

Signaling Pathway of Spectroscopic Data to Structural
Information
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Spectroscopic Data Structural Information
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Caption: From spectroscopic data to final structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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